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An In-Depth Technical Guide to the Role of ESG206 in Hematological Malignancies

Disclaimer: Initial searches for "AFG206" in the context of hematological malignancies did not

yield specific public information. However, a similarly named investigational drug, ESG206, is

currently in clinical development for B-cell malignancies. This guide focuses on the available

data for ESG206, a novel therapeutic agent with a promising mechanism of action for this

patient population.

Introduction
ESG206 is a recombinant humanized anti-B-cell Activating Factor-Receptor (BAFF-R)

monoclonal antibody being developed by Shanghai Escugen Biotechnology Co., Ltd. for the

treatment of relapsed or refractory (R/R) B-cell malignancies.[1][2] BAFF-R is a compelling

therapeutic target as it is predominantly expressed on mature B-cells, including malignant

ones, and plays a crucial role in their survival and proliferation.[3] Notably, ESG206 has been

modified through glycoengineering to enhance its Antibody-Dependent Cellular Cytotoxicity

(ADCC) effects, offering a potent mechanism for eliminating tumor cells.[1][2] Preclinical

studies have demonstrated the anti-tumor efficacy of ESG206 in various malignant B-cell

disease models, including those resistant to established therapies like rituximab and ibrutinib.

[1][2]
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ESG206 exerts its anti-tumor effects through a dual mechanism of action: blockade of the

BAFF-R signaling pathway and enhanced ADCC.

1. Inhibition of BAFF-R Signaling:

The binding of the cytokine BAFF to its receptor, BAFF-R, on the surface of B-cells triggers

downstream signaling cascades that are critical for B-cell survival and maturation.[3][4][5]

These pathways include the canonical and non-canonical NF-κB pathways, as well as the PI3K

pathway, all of which promote the expression of pro-survival proteins and regulate cellular

proliferation.[4][6] In malignant B-cells, aberrant activation of the BAFF/BAFF-R axis can

contribute to tumor cell survival and resistance to apoptosis.[3] ESG206, as a monoclonal

antibody, is designed to bind to BAFF-R, thereby preventing the binding of BAFF and inhibiting

these pro-survival signals.
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BAFF-R signaling pathway and the inhibitory action of ESG206.
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2. Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC):

ESG206 is glycoengineered to enhance its ADCC activity.[1][2] ADCC is an immune

mechanism where an antibody flags a target cell (in this case, a malignant B-cell) for

destruction by effector immune cells, most notably Natural Killer (NK) cells. The Fab portion of

ESG206 binds to BAFF-R on the tumor cell, while its Fc portion binds with high affinity to the

FcγRIIIa receptor on NK cells. This engagement activates the NK cell to release cytotoxic

granules containing perforin and granzymes, which induce apoptosis in the cancer cell. The

glycoengineering of ESG206, likely through afucosylation, increases the binding affinity of its

Fc region to FcγRIIIa, leading to a more potent anti-tumor immune response.[7][8]
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Mechanism of ESG206-mediated ADCC against malignant B-cells.

Preclinical and Clinical Development
Preclinical Studies
Experimental Protocols:

Detailed protocols for the preclinical evaluation of ESG206 are not yet publicly available in full.

However, published abstracts indicate that the anti-tumor effects of ESG206 were validated in a

range of malignant B-cell disease models.[1][2] These studies included in vivo assessments

using lymphoma xenograft models. Notably, the efficacy of ESG206 was demonstrated in

models that were resistant to standard-of-care agents such as rituximab and ibrutinib,

highlighting its potential to overcome existing treatment resistance.[1][2] These xenograft

studies would typically involve the implantation of human lymphoma cell lines or patient-derived

tumor tissue into immunocompromised mice, followed by treatment with ESG206 or control

agents. Tumor growth would be monitored over time to assess the efficacy of the treatment.

Quantitative Data:

Specific quantitative data from these preclinical studies, such as tumor growth inhibition

percentages or survival data, have not been detailed in the currently available public

information.

Clinical Trials: A Phase 1 Study in B-cell Lymphoid
Malignancies (NCT05822843)
A first-in-human, Phase I, multicenter, open-label, dose-escalation study of ESG206 is being

conducted in adult subjects with relapsed or refractory B-cell lymphoid malignancies.[9][10]

Study Objectives:

Primary: To evaluate the safety and tolerability of ESG206 and to determine the maximum

tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Secondary: To assess the pharmacokinetic (PK) profile and preliminary anti-tumor efficacy of

ESG206.
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Experimental Protocol (Clinical Trial Design):

The study employs a sequential-cohort, dose-escalation design.[9] ESG206 is administered

intravenously every two weeks, with a four-week treatment cycle.[1][2] The dose escalation has

utilized an accelerated titration for the initial dose level, followed by a Bayesian Optimal Interval

design for subsequent dose levels.[1][2] Dose-limiting toxicities (DLTs) are assessed within the

first 28 days of treatment.[1][2]
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Workflow of the Phase 1 clinical trial of ESG206 (NCT05822843).

Key Inclusion and Exclusion Criteria:
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Inclusion Criteria Exclusion Criteria

Age ≥ 18 years
Prior chemotherapy, targeted therapy, or

immunotherapy within 14 days of first dose

Histologically confirmed, incurable R/R B-cell

hematologic malignancy
Major surgery within 4 weeks of first dose

Progression despite standard of care therapy
Autologous stem cell transplant within 100 days

of first dose

Measurable or evaluable disease Severe or uncontrolled systemic diseases

ECOG performance status of 0 or 1
Known hypersensitivity to the investigational

product

Adequate organ function Pregnant or breastfeeding

Source: ClinicalTrials.gov NCT05822843[9]

Preliminary Clinical Data (as of January 30, 2024):

The following tables summarize the preliminary data from the first six patients enrolled in the

study, as presented at the 2024 ASCO Annual Meeting.[1][2]

Patient Demographics and Disease Characteristics:

Characteristic Value

Number of Patients 6

Median Age (years) 56

Gender (Female) 83.3%

Median Prior Lines of Therapy 2 (Range: 1-3)

Follicular Lymphoma (FL) 3

Diffuse Large B-cell Lymphoma (DLBCL) 3
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Preliminary Safety and Efficacy:

Parameter Observation

Safety

Dose-Limiting Toxicities (up to 6 mg/kg Q2W) None observed

Grade ≥3 Treatment-Related Adverse Events

(TRAEs)
None occurred

Common TRAEs

Anemia, decreased white blood cell count,

hyperlipidemia, elevated bilirubin, diarrhea,

infusion reactions, upper respiratory infections

Efficacy

Partial Response (PR)
1 FL patient (3 mg/kg Q2W), 1 DLBCL patient (3

mg/kg Q2W)

CNS Activity

39.5% reduction in brain lesion size in an FL

patient with intracranial metastases after 2

cycles

Pharmacodynamics

Peripheral CD20+ B-cells
Significant decrease observed at 1 and 3 mg/kg

Q2W dose levels

Conclusion
ESG206 is a promising novel therapeutic agent for patients with relapsed or refractory B-cell

malignancies. Its dual mechanism of action, combining the inhibition of the pro-survival BAFF-R

signaling pathway with enhanced ADCC, offers a potent and targeted approach to eliminating

cancer cells. Preliminary data from the ongoing Phase I clinical trial suggest that ESG206 is

well-tolerated and demonstrates encouraging signs of clinical activity, even in heavily pre-

treated patients and in challenging presentations such as CNS metastases.[1][2] The continued

clinical development of ESG206 is warranted and will further elucidate its role in the treatment

landscape of hematological malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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